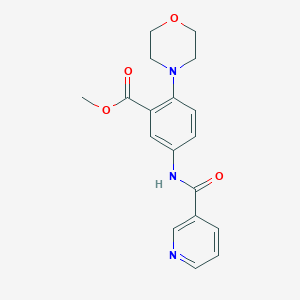

![molecular formula C15H22ClN3O B509574 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 878441-21-5](/img/structure/B509574.png)

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Overview

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It’s used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . An X-ray structure of a representative compound bound in the AKR1C3 active site showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis

The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are based on its molecular structure . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications

Anticancer and Antituberculosis Potential

- The compound shows promise in the field of anticancer and antituberculosis research. Synthesized derivatives of piperazin-1-yl methanone, closely related to the queried compound, have demonstrated significant in vitro anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014).

Molecular Structure Analysis

- Studies focused on the molecular structure of compounds similar to the queried compound have been conducted, providing insights into their chemical properties and potential applications in various fields (Wang, Liu, & Yan, 2006).

Allosteric Enhancer Activity

- Certain piperazine derivatives exhibit allosteric enhancer activity for the A1 adenosine receptor. This suggests potential therapeutic applications in modulating receptor activity (Romagnoli et al., 2008).

Synthesis and Pharmaceutical Applications

- Research into the synthesis and applications of various piperazine derivatives, including those with structures similar to the queried compound, has been conducted. These studies explore their potential use in pharmaceuticals, such as CGRP receptor antagonists (Cann et al., 2012).

Antitumor Activity Against Breast Cancer

- Piperazine amide moiety-bearing compounds, akin to the queried compound, have shown antitumor activities, particularly against breast cancer cells, indicating potential therapeutic applications in oncology (Yurttaş et al., 2014).

Antiasthmatic Agents

- Certain piperazine derivatives have been explored for their antiasthmatic activity, highlighting the potential for the development of new therapeutic agents in treating asthma (Bhatia et al., 2016).

Anticonvulsant Activity

- Research on piperazine derivatives similar to the queried compound has indicated anticonvulsant activities. This finding suggests potential applications in the treatment of seizure disorders (Kamiński et al., 2011).

Antibacterial and Antifungal Activities

- Some derivatives of N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide, structurally related to the queried compound, have exhibited significant antibacterial, antifungal, and anthelmintic activities, indicating potential for use in combating infectious diseases (Khan et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O/c1-15(2,3)14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTQTNXSDHBNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601156371 | |

| Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl)amine | |

CAS RN |

878441-21-5 | |

| Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878441-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(4-Amino-2-chlorophenyl)-1-piperazinyl]-2,2-dimethyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601156371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509547.png)

![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)

![(4-[4-(4-Ethylbenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509576.png)

![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)